2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid

HIF prolyl hydroxylase inhibition cyanoisoquinoline SAR renal anemia

2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid (CAS 945739-70-8, molecular formula C₁₃H₈ClN₃O₄, MW 305.67) is a 7-chloro-1-cyano-substituted 4-hydroxyisoquinoline-3-carboxamido glycine derivative. It belongs to the cyanoisoquinoline class of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitors, originally disclosed by FibroGen, Inc.

Molecular Formula C13H8ClN3O4
Molecular Weight 305.67 g/mol
Cat. No. B12859838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid
Molecular FormulaC13H8ClN3O4
Molecular Weight305.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NC(=C2O)C(=O)NCC(=O)O)C#N
InChIInChI=1S/C13H8ClN3O4/c14-6-1-2-7-8(3-6)9(4-15)17-11(12(7)20)13(21)16-5-10(18)19/h1-3,20H,5H2,(H,16,21)(H,18,19)
InChIKeySDHQACBELYIDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid – A Strategic Cyanoisoquinoline HIF-PH Inhibitor Intermediate for Anemia Drug Discovery Programs


2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid (CAS 945739-70-8, molecular formula C₁₃H₈ClN₃O₄, MW 305.67) is a 7-chloro-1-cyano-substituted 4-hydroxyisoquinoline-3-carboxamido glycine derivative . It belongs to the cyanoisoquinoline class of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitors, originally disclosed by FibroGen, Inc. in patent families including US 8,759,373 B2 and US 9,174,976 B2 [1]. Within this class, the compound is structurally positioned as a close precursor or metabolite analog of clinical-stage HIF-PH inhibitors such as roxadustat (FG‑4592), and serves as a key reference standard, impurity marker, or structure–activity relationship (SAR) probe for renal anemia drug development programs.

Why 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic Acid Cannot Be Replaced by Roxadustat or Other In-Class Analogs


Within the cyanoisoquinoline HIF-PH inhibitor chemotype, even conservative substituent permutations at R₁ (C‑1), R₂ (C‑7), and the amino acid side chain produce sharply divergent pharmacological and pharmaceutical profiles [1]. Roxadustat (FG‑4592; C‑1 methyl, C‑7 phenoxy, N‑glycine) is a marketed oral agent with an established clinical pharmacokinetic and safety package, whereas the 7‑chloro‑1‑cyano analog interrogates a distinct region of chemical and pharmacological space: the electron‑withdrawing C‑1 cyano group profoundly alters the heterocycle's electronic character and hydrogen‑bonding capacity relative to the C‑1 methyl of roxadustat, and the small 7‑chloro substituent yields markedly different lipophilicity, metabolic susceptibility, and off‑target binding potential compared to the bulky 7‑phenoxy group [2]. Generic substitution therefore risks invalidating SAR conclusions, misidentifying impurities, or selecting an inappropriate reference standard for analytical method development.

Quantitative Differentiation Evidence: 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic Acid vs. Closest Analogs


C‑1 Cyano vs. C‑1 Methyl: Electronic and Hydrogen‑Bonding Differentiation from Roxadustat

The C‑1 cyano group in the target compound is a defining structural feature that distinguishes it from the C‑1 methyl group in roxadustat (FG‑4592). FibroGen's patent data explicitly teach that the C‑1 cyano substituent is critical for HIF-PH inhibitory potency: compounds bearing a C‑1 cyano group consistently demonstrate enhanced in vitro HIF stabilization and erythropoietin (EPO) induction compared to their C‑1 unsubstituted or C‑1 methyl counterparts [1]. In a representative cell‑based assay measuring HIFα stabilization, a closely related 1‑cyano‑4‑hydroxyisoquinoline‑3‑carboxamido acetic acid analog achieved an EC₅₀ of approximately 1.5–2.3 μM for HIF1α nuclear translocation in human U2OS cells, whereas the corresponding 1‑methyl analog was substantially less potent [2]. This potency differential is attributed to the cyano group's ability to engage in productive polar interactions within the 2‑oxoglutarate binding pocket of the HIF prolyl hydroxylase active site, interactions that the methyl group cannot replicate.

HIF prolyl hydroxylase inhibition cyanoisoquinoline SAR renal anemia

7‑Chloro vs. 7‑Phenoxy Substitution: Lipophilicity, Metabolic Stability, and Off‑Target Profile Differentiation from Roxadustat

The 7‑chloro substituent in the target compound represents a fundamentally different physicochemical strategy compared to the 7‑phenoxy group of roxadustat. The chloro substituent (Hammett σₘ = 0.37; Hansch π = 0.71) is significantly less lipophilic than the phenoxy group (calculated π ~2.1) and occupies a substantially smaller steric volume [1]. FibroGen's SAR patents explicitly claim 7‑chloro as a preferred embodiment distinct from 7‑aryloxy, teaching that the 7‑position substituent modulates both intrinsic potency and pharmacokinetic properties [2]. In the broader HIF-PH inhibitor literature, 7‑phenoxy analogs of roxadustat are known substrates for CYP‑mediated O‑dealkylation, generating phenolic metabolites with distinct activity and toxicology profiles, whereas the 7‑chloro substituent is metabolized through fundamentally different pathways (e.g., glutathione conjugation or direct excretion) that avoid the formation of potentially active O‑desalkyl metabolites [3].

ADME optimization CYP metabolism lipophilicity-driven off-target risk

Glycine vs. Alternative Amino Acid Side Chains: Potency and Physicochemical Trade‑offs

The glycine‑derived side chain (‑CONHCH₂COOH) of the target compound represents the smallest and most polar amino acid terminus in the cyanoisoquinoline HIF-PH inhibitor series. FibroGen's patent documents explicitly compare glycine, (S)‑alanine, and (R)‑alanine side chains, demonstrating that the glycine variant consistently provides a favorable balance of enzyme inhibitory potency and aqueous solubility [1]. Larger or more lipophilic amino acid termini (e.g., 2,2‑dimethylbutanoic acid as claimed in related 4‑hydroxyisoquinoline patents [2]) can enhance potency but at the cost of increased molecular weight and reduced solubility. The glycine conjugate also provides a carboxylic acid handle for salt formation, prodrug design, or bioconjugation, offering pharmaceutical development flexibility not available with non‑ionizable side chains.

amino acid side chain SAR PHD2 binding oral bioavailability optimization

HIF1α Cellular Activation Potency: Quantitative Benchmark Against Structurally Proximal Analogs

In a publicly available high‑content imaging assay measuring HIF1α nuclear translocation in human U2OS osteosarcoma cells, a 1‑cyano‑4‑hydroxy‑7‑substituted isoquinoline‑3‑carboxamido acetic acid analog closely related to the target compound demonstrated an EC₅₀ of 1.49 μM [1]. A parallel assay measuring overall HIF1α transcriptional activation in the same cell background yielded an EC₅₀ of 2.33 μM [1]. These cellular potency values establish a quantitative benchmark for the 1‑cyano‑7‑substituted glycine amide sub‑series, enabling direct comparison with alternative substitution patterns. Critically, the 7‑unsubstituted parent compound ({[1‑cyano‑4‑hydroxy‑isoquinoline‑3‑carbonyl]‑amino}‑acetic acid) shows divergent potency, confirming that the 7‑position substituent is a key potency determinant [2].

HIF1α nuclear translocation cellular potency high‑content imaging

Highest‑Value Research and Industrial Application Scenarios for 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic Acid


Reference Standard and Impurity Marker for Cyanoisoquinoline HIF-PH Inhibitor Drug Substance and Drug Product Analytical Methods

As a 7‑chloro‑1‑cyano glycine amide derivative, this compound serves as a structurally authenticated reference standard for HPLC/LC‑MS method development, system suitability testing, and impurity profiling in cyanoisoquinoline HIF-PH inhibitor drug substance batches. Its well‑defined SMILES (c1cc2c(cc1Cl)c(nc(c2O)C(=O)NCC(=O)O)C#N) and commercially available purity (NLT 98%) enable its use as a chromatographic retention time marker and relative response factor calibrant, facilitating compliance with ICH Q3A/Q3B impurity guidelines .

Structure–Activity Relationship (SAR) Probe for 7‑Position Halogen SAR in HIF Prolyl Hydroxylase Domain 2 (PHD2) Inhibitor Optimization

The 7‑chloro substituent provides an essential data point in halogen‑scanning SAR campaigns aimed at optimizing PHD2 isoform selectivity, cellular permeability, and metabolic stability. By comparing the 7‑Cl analog with the corresponding 7‑H, 7‑F, 7‑CF₃, and 7‑phenoxy congeners, medicinal chemistry teams can deconvolute the contributions of halogen size, electronegativity, and lipophilicity to both biochemical potency (as taught in FibroGen's patent families [1]) and ADME properties, thereby accelerating the design of clinical candidates with improved therapeutic margins.

C‑1 Cyano Pharmacophore Validation Tool in HIF Pathway Cell‑Based Reporter Gene and High‑Content Imaging Assays

The compound's C‑1 cyano group is a validated pharmacophoric element that distinguishes the cyanoisoquinoline series from the 1‑methyl (roxadustat) series. It can be deployed as a pharmacophore‑positive control in HIF1α nuclear translocation high‑content imaging assays (where analogs have shown EC₅₀ values in the low micromolar range [2]) or in HRE‑luciferase reporter gene assays, enabling researchers to confirm assay sensitivity to cyano‑dependent HIF activation and to benchmark the potency of newly synthesized analogs against a well‑characterized reference compound.

Metabolite Identification and Forced Degradation Study Reference for Cyanoisoquinoline HIF-PH Inhibitor Development Programs

Given that roxadustat undergoes CYP‑mediated O‑dealkylation at the 7‑phenoxy position as a primary metabolic pathway [3], the 7‑chloro analog serves as an invaluable tool for distinguishing oxidative metabolism at the 7‑position from other metabolic soft spots. In forced degradation studies (acidic, basic, oxidative, photolytic) and hepatocyte incubation experiments, the 7‑chloro compound provides a metabolic‑switch control: the absence of O‑desalkyl metabolites and the presence of alternative clearance products enable unambiguous assignment of metabolite structures and metabolic pathways, thereby strengthening the regulatory CMC (Chemistry, Manufacturing, and Controls) package.

Quote Request

Request a Quote for 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.